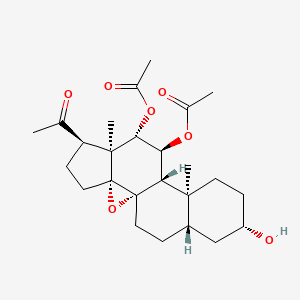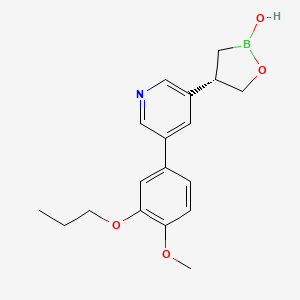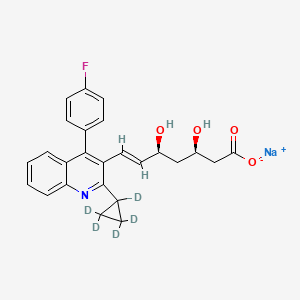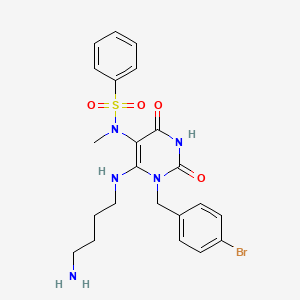
RmlA-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RmlA-IN-2 is a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), an enzyme involved in the biosynthesis of L-rhamnose, a crucial component of bacterial cell walls. This compound has shown significant potential in affecting bacterial cell wall permeability, making it a promising candidate for antibacterial research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RmlA-IN-2 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the use of glucose-1-phosphate and deoxythymidine triphosphate (dTTP) as starting materials. The reaction is catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA), which facilitates the formation of dTDP-glucose .
Industrial Production Methods
Industrial production of this compound can be optimized by employing recombinant DNA technology to express the necessary enzymes in suitable microbial hosts. This method allows for the large-scale production of the compound under controlled fermentation conditions, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
RmlA-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
RmlA-IN-2 has a wide range of scientific research applications, including:
Wirkmechanismus
RmlA-IN-2 exerts its effects by inhibiting the activity of glucose-1-phosphate thymidylyltransferase (RmlA). This inhibition disrupts the biosynthesis of L-rhamnose, a critical component of the bacterial cell wall. By interfering with this pathway, this compound compromises the integrity of the bacterial cell wall, leading to increased permeability and ultimately, bacterial cell death . The molecular targets involved include the active site of RmlA and the associated biosynthetic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to RmlA-IN-2 include other inhibitors of glucose-1-phosphate thymidylyltransferase, such as:
RmlA-IN-1: Another potent inhibitor with a slightly different molecular structure.
RmlA-IN-3: A newer compound with enhanced specificity and potency.
Uniqueness
This compound stands out due to its high potency and specificity in inhibiting glucose-1-phosphate thymidylyltransferase. Its unique molecular structure allows for effective binding to the enzyme’s active site, making it a valuable tool in antibacterial research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H26BrN5O4S |
|---|---|
Molekulargewicht |
536.4 g/mol |
IUPAC-Name |
N-[6-(4-aminobutylamino)-1-[(4-bromophenyl)methyl]-2,4-dioxopyrimidin-5-yl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H26BrN5O4S/c1-27(33(31,32)18-7-3-2-4-8-18)19-20(25-14-6-5-13-24)28(22(30)26-21(19)29)15-16-9-11-17(23)12-10-16/h2-4,7-12,25H,5-6,13-15,24H2,1H3,(H,26,29,30) |
InChI-Schlüssel |
IAVMPVZGAIJJDC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(N(C(=O)NC1=O)CC2=CC=C(C=C2)Br)NCCCCN)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)

![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
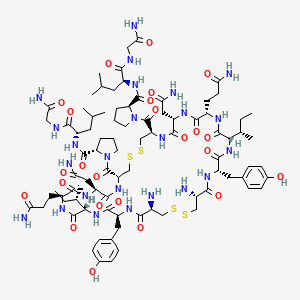
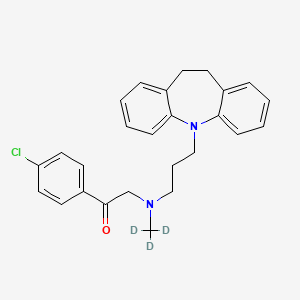
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
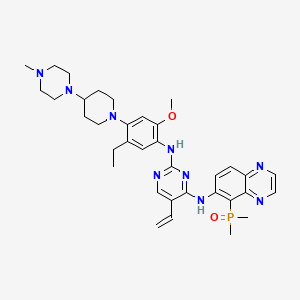

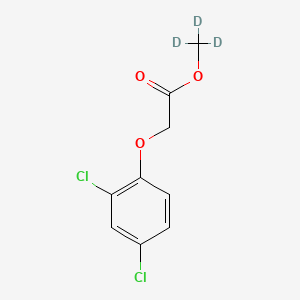
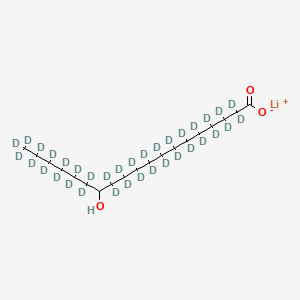
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
